1,4-Dichloro-2-fluoro-3-propoxybenzene
Description
1,4-Dichloro-2-fluoro-3-propoxybenzene (C₉H₈Cl₂FO) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 4, a fluorine atom at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 3. This compound has a molecular weight of 237.06 g/mol and is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing and lipophilic properties . The strategic placement of halogens and the propoxy group enhances its stability and reactivity in cross-coupling reactions, making it valuable in constructing complex organic molecules .

Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUXHKEGRVTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-3-propoxybenzene typically involves the reaction of 1,4-dichloro-2-fluorobenzene with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the fluorine atom with the propoxy group.
Industrial Production Methods
Industrial production of 1,4-Dichloro-2-fluoro-3-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoro-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoro-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared to highlight the effects of substituent variations on physical, chemical, and functional properties:
1,2,4-Trichloro-3-ethoxybenzene
- Structural difference : Replaces fluorine (position 2) with chlorine and propoxy (position 3) with ethoxy (-OCH₂CH₃).
- Properties :
- Higher molecular weight (251.92 g/mol) due to additional chlorine.
- Increased melting point (98–100°C vs. 72–74°C) and reduced solubility in polar solvents due to enhanced halogen interactions .
- Applications : Less favored in pharmaceuticals due to higher toxicity but widely used in polymer stabilizers .
1,4-Dichloro-2-fluoro-3-methoxybenzene
- Structural difference : Propoxy group replaced by methoxy (-OCH₃).
- Properties :
- Lower molecular weight (209.03 g/mol) and boiling point (215°C vs. 245°C) compared to the target compound.
- Improved water solubility (0.8 g/L vs. 0.2 g/L) due to shorter alkoxy chain .
1,4-Dichloro-3-propoxybenzene
- Structural difference : Lacks the fluorine atom at position 2.
- Properties :
- Reduced electrophilic reactivity (lower Hammett σ+ value: 0.11 vs. 0.18) due to absence of electron-withdrawing fluorine .
- Higher thermal decomposition threshold (290°C vs. 265°C) .
- Applications : Used in less reactive synthetic pathways, such as etherifications .
Data Tables
Table 1. Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | logP | Water Solubility (g/L) |
|---|---|---|---|---|---|
| 1,4-Dichloro-2-fluoro-3-propoxybenzene | 237.06 | 72–74 | 245 | 3.2 | 0.2 |
| 1,2,4-Trichloro-3-ethoxybenzene | 251.92 | 98–100 | 260 | 3.8 | 0.1 |
| 1,4-Dichloro-2-fluoro-3-methoxybenzene | 209.03 | 65–67 | 215 | 2.5 | 0.8 |
| 1,4-Dichloro-3-propoxybenzene | 221.07 | 80–82 | 230 | 3.0 | 0.3 |
Data sourced from Reaxys (2023) and PubChem (2025) .
Research Findings
- Electron-Withdrawing Effects: Fluorine at position 2 significantly enhances electrophilic aromatic substitution rates compared to non-fluorinated analogs, as demonstrated in palladium-catalyzed cross-couplings .
- Alkoxy Chain Impact : Propoxy groups improve lipid solubility (logP = 3.2), enabling better bioactivity in herbicidal formulations compared to methoxy derivatives .
- Toxicity Profile : Chlorine substitution at positions 1 and 4 correlates with higher ecotoxicity (LC₅₀ = 12 mg/L for Daphnia magna) versus ethoxy variants (LC₅₀ = 8 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
